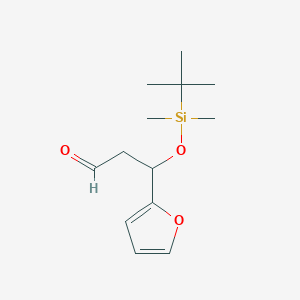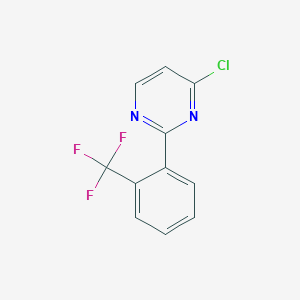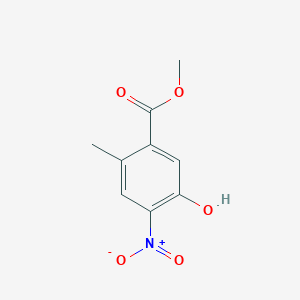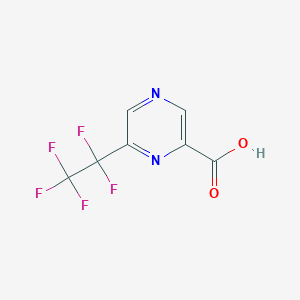
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal is an organic compound that features a furan ring, a propanal group, and a tert-butyldimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The furan ring can be introduced through various methods, including the use of furan derivatives or direct furan ring formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactions and optimized reaction conditions to maximize yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyldimethylsilyloxy group.
Major Products
Oxidation: 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanoic acid.
Reduction: 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways involving furan derivatives.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal would depend on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, it may interact with specific enzymes or receptors, though detailed studies would be required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanol: The reduced form of the compound.
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanoic acid: The oxidized form of the compound.
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.
Uniqueness
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and can be selectively removed under specific conditions. This makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H22O3Si |
|---|---|
Molecular Weight |
254.40 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(furan-2-yl)propanal |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12(8-9-14)11-7-6-10-15-11/h6-7,9-10,12H,8H2,1-5H3 |
InChI Key |
LHSAVEPWENWQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)

![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)


![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
